1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxyl group, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxyethyl Intermediate: Starting with 3-methylthiophene, a hydroxyl group is introduced via a hydroxylation reaction.
Urea Formation: The hydroxyethyl intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Pyran Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the thiophene ring, potentially altering its chemical reactivity and biological activity.
1-(2-hydroxy-2-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Contains a phenyl ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.
Uniqueness
1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-4-7-19-12(9)11(16)8-14-13(17)15-10-2-5-18-6-3-10/h4,7,10-11,16H,2-3,5-6,8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJPMARSCNCIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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